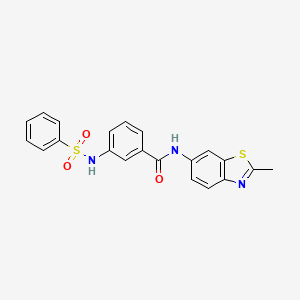

3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Description

Properties

IUPAC Name |

3-(benzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S2/c1-14-22-19-11-10-16(13-20(19)28-14)23-21(25)15-6-5-7-17(12-15)24-29(26,27)18-8-3-2-4-9-18/h2-13,24H,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRMMJBCHRFGBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzothiazole core is valuable in the development of new materials and catalysts.

Biology: In biological research, 3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: This compound has been investigated for its medicinal properties, particularly in the treatment of diseases such as tuberculosis and cancer. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, modulating their activity and leading to biological effects. The sulfonamide group enhances the compound's solubility and stability, contributing to its efficacy.

Comparison with Similar Compounds

Key Structural Analogues

Key Observations

- Benzenesulfonamido vs.

- Benzothiazole Methyl Substitution : The 2-methyl group on the benzothiazole ring (common across analogues ) likely reduces steric hindrance while stabilizing π-π stacking interactions in hydrophobic pockets.

- Carboxamide Backbone Flexibility: Replacement of the benzamide core with cyclohexanecarboxamide suggests tolerance for non-aromatic backbones, though aromaticity may be critical for π-system interactions in the target compound.

Structure-Activity Relationships (SAR) from Benzamide Analogues

Evidence from PCAF histone acetyltransferase (HAT) inhibition studies reveals that substituent positioning and chain length significantly influence activity. For example:

- 2-Acylamino Substituents: Long acyl chains (e.g., tetradecanoylamino) at the 2-position of benzamide derivatives enhance PCAF HAT inhibition (~79% at 100 μM) compared to shorter chains . The target compound lacks this feature but shares a 3-substituted benzenesulfonamido group, which may mimic steric bulk.

Pharmacological and Assay Considerations

- Matrix Metalloproteinase (MMP) Inhibition: A structurally unrelated benzothiazole-sulfonamide derivative (N-(2,4-dimethylphenyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide) showed moderate MMP inhibition (IC₅₀ ~30 μM) . While the target compound shares the benzothiazole motif, its benzenesulfonamido group may confer distinct selectivity.

- Fluorescence Interference : Autofluorescence issues in FP-based assays highlight the need for careful assay design when evaluating benzothiazole-containing compounds like the target.

Biological Activity

3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, a compound characterized by its unique structural features, has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H20N2O2S2 |

| Molecular Weight | 348.49 g/mol |

| CAS Number | 942720-66-3 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) , an enzyme involved in glucocorticoid metabolism. This inhibition can lead to altered immune responses and metabolic processes.

- Antimicrobial Activity : Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have demonstrated antibacterial and antifungal activities against various pathogens .

Pharmacological Effects

The pharmacological effects of this compound include:

- Antidiabetic Potential : Similar compounds have been evaluated for their antidiabetic activities, suggesting that this compound may also possess beneficial effects in managing diabetes through modulation of glucose metabolism.

- Anticancer Activity : Studies on related benzothiazole derivatives have shown selective cytotoxicity against tumorigenic cell lines, indicating potential anticancer properties . The cytotoxicity profile against various cancer cell lines can provide insights into its therapeutic applications.

Study 1: Antimicrobial Activity

A study evaluated several benzothiazole derivatives for their antimicrobial efficacy. The minimal inhibitory concentration (MIC) for some compounds was found to be as low as 50 μg/mL against tested microorganisms, demonstrating the potential of these compounds as effective antimicrobial agents .

Study 2: Anticancer Properties

In vitro studies on similar compounds revealed that they exhibited selective cytotoxicity towards cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values ranged from 28 ng/mL to 290 ng/mL, indicating varying degrees of potency against different cancer types .

Study 3: Mechanistic Insights

Research into the mechanism of action highlighted that the compound could inhibit key pathways involved in cell proliferation and survival in cancer cells. This was evidenced by the downregulation of specific oncogenes and upregulation of tumor suppressor genes in treated cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.